Superior mTOR Inhibitory Potency and PI3K Selectivity Over Morpholine in a Matched Molecular Series
Replacing a morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group in a 2-arylthieno[3,2-d]pyrimidine scaffold significantly improved mTOR potency and conferred remarkable selectivity over PI3K [1]. The optimized 8-oxa-3-azabicyclo[3.2.1]octane-containing compounds achieved an mTOR IC50 of <1 nM and demonstrated >1000-fold selectivity over PI3Kα, while the parent morpholine analog (Compound 1) exhibited an mTOR IC50 of 1803 nM with no reported selectivity window [1][2]. This represents a potency gain of over 1800-fold and the introduction of a >1000-fold selectivity window.
| Evidence Dimension | mTOR Inhibition (IC50) and PI3K Selectivity |
|---|---|
| Target Compound Data | mTOR IC50 < 1 nM; PI3Kα selectivity > 1000-fold (for 8-oxa-3-azabicyclo[3.2.1]octane derivative) |
| Comparator Or Baseline | Morpholine analog: mTOR IC50 = 1803 nM (Compound 1); no significant PI3K selectivity reported |
| Quantified Difference | mTOR potency improved by >1800-fold; selectivity window >1000-fold vs. none |
| Conditions | In vitro biochemical kinase assay using recombinant human mTOR and PI3Kα |
Why This Matters
Procurement of this scaffold directly enables the development of highly potent and exquisitely selective mTOR inhibitors, a critical requirement for minimizing off-target toxicity in oncology applications.
- [1] Verheijen, J. C., et al. (2010). Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabicyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorganic & Medicinal Chemistry Letters, 20(1), 375-379. View Source
- [2] BindingDB. BDBM50300066: Morpholine derivative PI3Kα IC50 = 1803 nM. Zask, A., et al. J Med Chem. 2009. View Source
